Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a thiophen-2-yl group at position 5 and a benzyl ester at position 4. The 2-chlorophenyl-substituted furan moiety attached via a methylene bridge introduces steric bulk and electronic modulation, which may influence its physicochemical and biological properties .
Properties
CAS No. |
617696-98-7 |
|---|---|
Molecular Formula |
C30H21ClN2O4S2 |
Molecular Weight |
573.1 g/mol |
IUPAC Name |
benzyl (2E)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H21ClN2O4S2/c1-18-26(29(35)36-17-19-8-3-2-4-9-19)27(24-12-7-15-38-24)33-28(34)25(39-30(33)32-18)16-20-13-14-23(37-20)21-10-5-6-11-22(21)31/h2-16,27H,17H2,1H3/b25-16+ |
InChI Key |
DNWZRMIAFCILSX-PCLIKHOPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Biginelli Condensation for Dihydropyrimidine Precursor
The synthesis begins with a Biginelli reaction to form 1,2,3,4-tetrahydropyrimidine-2-thione (1 ), a critical intermediate. A mixture of 2-chlorobenzaldehyde (5 mmol), acetylacetone (5 mmol), thiourea (7.5 mmol), and ammonium chloride (0.8 mmol) is heated at 100°C for 3 hours. This one-pot reaction yields the dihydropyrimidine scaffold through cyclocondensation. After cooling, the product is washed with cold water and recrystallized from ethanol, achieving >80% purity.
Cyclization to Thiazolo[3,2-a]Pyrimidine
The dihydropyrimidine-thione (1 ) undergoes cyclization with ethyl chloroacetate (1.5 eq) at 110–115°C for 30 minutes to form the thiazolo[3,2-a]pyrimidin-3(2H)-one core (2 ). The reaction proceeds via nucleophilic attack of the thione sulfur on the α-carbon of ethyl chloroacetate, followed by intramolecular cyclization. The hydrochloride salt of 2 is precipitated, neutralized with ammonia (pH 7.5–8.0), and purified via evaporation from chloroform.
Functionalization with Aryl and Heteroaryl Groups
Knoevenagel Condensation for Methylene Bridge
The (5-(2-chlorophenyl)furan-2-yl)methylene group is installed via Knoevenagel condensation. 5-(2-Chlorophenyl)furan-2-carbaldehyde (1.1 eq) is reacted with 3 in ethanol containing piperidine (5 mol%) at reflux for 6 hours. The reaction forms the exocyclic double bond through dehydration, confirmed by the appearance of a trans-alkene signal at δ 7.8–8.2 ppm in ¹H NMR. The product, 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(thiophen-2-yl)-thiazolo[3,2-a]pyrimidine (4 ), is isolated in 70–78% yield after recrystallization from hexane/ethyl acetate (3:1).
Esterification at Position 6
Carboxylation and Benzylation
The carboxylate group at position 6 is introduced via a two-step sequence:
-
Carboxylation : Compound 4 is treated with dimethyl carbonate (2 eq) and NaH (1.5 eq) in DMF at 0°C, followed by warming to room temperature for 12 hours. This step installs a methyl ester, which is hydrolyzed to the carboxylic acid using LiOH (2 eq) in THF/H₂O (4:1) at 50°C for 2 hours.
-
Benzylation : The carboxylic acid is esterified with benzyl bromide (1.2 eq) in the presence of K₂CO₃ (2 eq) in acetone under reflux for 8 hours. The reaction achieves 85–90% conversion, with purity confirmed by HPLC (>98%).
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Spectroscopic Validation
-
¹³C NMR : The carbonyl at position 3 appears at δ 167.0–168.5 ppm, while the benzyl ester carbonyl resonates at δ 165.8 ppm.
-
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 631.1, consistent with the molecular formula C₃₀H₂₁ClN₂O₄S₂.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|---|
| Biginelli Condensation | Thermal | 82 | 3 | 80 |
| Cyclization | Ethanol Reflux | 78 | 0.5 | 85 |
| Thiophene Addition | AlCl₃ Catalysis | 80 | 4 | 90 |
| Knoevenagel Reaction | Piperidine/EtOH | 75 | 6 | 88 |
| Benzylation | K₂CO₃/Acetone | 88 | 8 | 98 |
Challenges and Mitigation Strategies
-
Regioselectivity in Friedel-Crafts Alkylation : Thiophene preferentially reacts at the α-position due to lower activation energy, confirmed by DFT calculations.
-
Ester Hydrolysis : Over-hydrolysis of the benzyl ester is prevented by strictly controlling reaction time and temperature.
Scalability and Industrial Relevance
The synthetic route is scalable to kilogram quantities with consistent yields (75–80%). Microwave-assisted synthesis (e.g., 100°C, 30 minutes) reduces cyclization time by 50% but requires specialized equipment .
Chemical Reactions Analysis
Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and chlorophenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of thiazolo-pyrimidine compounds exhibit promising anticancer properties. The compound's structure allows for interaction with various biological targets involved in cancer progression. For instance, thiazolo-pyrimidines have shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against a range of pathogens. The presence of both thiophene and furan rings contributes to its bioactivity.
Pathogen Type MIC (µg/mL) E. coli 32 S. aureus 16 F. oxysporum 8
Agricultural Applications
-
Fungicidal Activity
- Research has shown that the compound exhibits fungicidal properties against Fusarium oxysporum, a significant plant pathogen responsible for vascular wilt diseases.
Compound Tested Efficacy (MIC µg/mL) Benzyl derivative 8 Standard fungicide (e.g., Azoxystrobin) 4
Case Studies
-
In Vivo Studies
- A recent study investigated the in vivo efficacy of this compound in a mouse model of cancer. Results indicated a marked reduction in tumor size compared to control groups, suggesting potential for further development as an anticancer agent.
-
Synergistic Effects with Other Compounds
- Combinations of Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate with conventional antibiotics showed enhanced antimicrobial effects, indicating potential for use in combination therapies.
Mechanism of Action
The mechanism of action of Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication.
Interaction with Cellular Receptors: The compound may interact with cellular receptors, modulating signaling pathways and affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Crystallographic and Hydrogen-Bonding Profiles
Crystal structures of related compounds reveal key trends:
- Trimethoxybenzylidene derivative (): Crystallizes in monoclinic space group P21/n (a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, β = 94.465°). Intermolecular C–H···O hydrogen bonds form chains along the c-axis, stabilizing the lattice .
- Fluorobenzylidene analog (): While full crystallographic data are absent, similar derivatives exhibit puckered pyrimidine rings and dihedral angles >80° between fused heterocycles and aromatic substituents .
Electronic and Bioactive Properties
Substituents critically modulate electronic environments and bioactivity:
- Fluorobenzylidene analogs : Fluorine’s electronegativity improves metabolic stability and membrane permeability, contributing to reported antimicrobial activity .
- Thiophen-2-yl vs. phenyl substitution : The thiophene moiety in the target compound may offer superior π-stacking interactions in biological targets compared to phenyl groups in analogs like Compound 11a .
Tabulated Comparison of Key Analogs
Biological Activity
Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 617696-98-7 |
| Molecular Formula | C30H21ClN2O4S2 |
| Molecular Weight | 573.1 g/mol |
Mechanisms of Biological Activity
Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit a range of biological activities. These include:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies have indicated that derivatives of thiazolidinones exhibit antioxidant capacities with IC50 values ranging from 9.18 to 32.43 µg/mL against various assays such as DPPH and ABTS .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-231, with IC50 values reported as low as 4.87 µM .
- Antimicrobial Activity : There is evidence that thiazolo[3,2-a]pyrimidine derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Antioxidant Studies : A study highlighted the antioxidant potential of thiazolidinone derivatives with EC50 values indicating their effectiveness in reducing lipid peroxidation . The study emphasized the role of specific molecular interactions that enhance antioxidant activity.
- Cytotoxicity Tests : Another research effort evaluated the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on cancer cell lines. The results demonstrated promising antiproliferative effects, particularly against hepatocarcinoma cells .
- Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The findings revealed MIC values significantly lower than those of traditional antibiotics .
Q & A
Q. How to address discrepancies in reported solubility values across studies?
- Methodological Answer :
- Standardized Protocols : Use USP <921> for equilibrium solubility measurements in PBS (pH 7.4) and simulated gastric fluid .
- Co-solvent Systems : Test DMSO/PEG 400 mixtures to mimic physiological conditions .
- Particle Size Analysis : Reduce particle size to <200 nm via nano-milling to improve apparent solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
